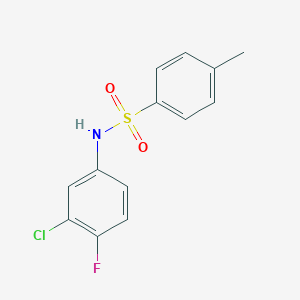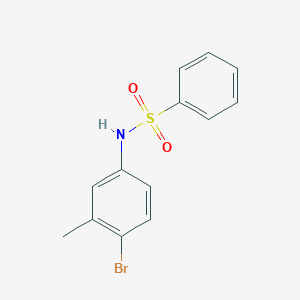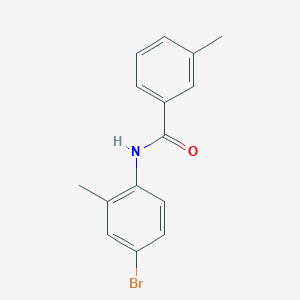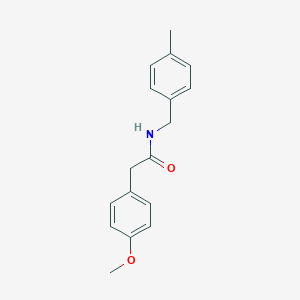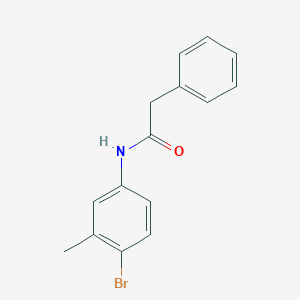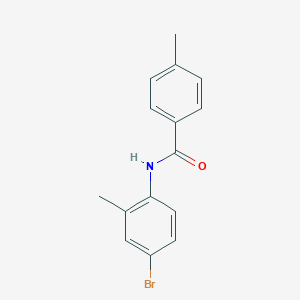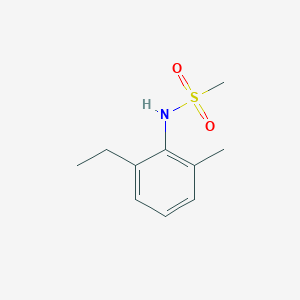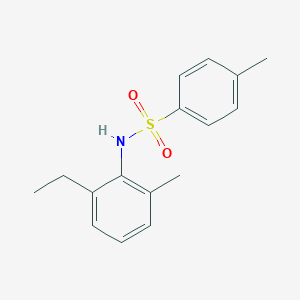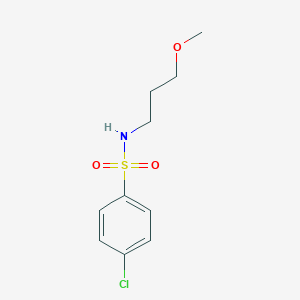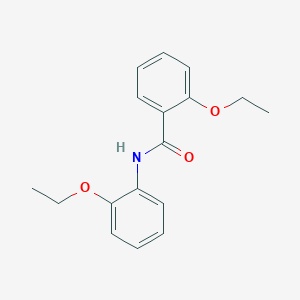
2-ethoxy-N-(2-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(2-ethoxyphenyl)benzamide, also known as EEPA, is a chemical compound that has been extensively studied for its potential use in scientific research. EEPA is a benzamide derivative that has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-ethoxyphenyl)benzamide is not yet fully understood. However, it has been suggested that 2-ethoxy-N-(2-ethoxyphenyl)benzamide may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, 2-ethoxy-N-(2-ethoxyphenyl)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory and antioxidant properties of 2-ethoxy-N-(2-ethoxyphenyl)benzamide may be due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
2-ethoxy-N-(2-ethoxyphenyl)benzamide has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antioxidant properties, 2-ethoxy-N-(2-ethoxyphenyl)benzamide has been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Additionally, 2-ethoxy-N-(2-ethoxyphenyl)benzamide has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-ethoxy-N-(2-ethoxyphenyl)benzamide in lab experiments is its high purity and good yield. Additionally, 2-ethoxy-N-(2-ethoxyphenyl)benzamide has been found to exhibit a range of interesting biochemical and physiological effects, making it a potentially valuable tool for scientific research. However, one limitation of using 2-ethoxy-N-(2-ethoxyphenyl)benzamide in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions that could be explored in the study of 2-ethoxy-N-(2-ethoxyphenyl)benzamide. One potential area of research is in the development of 2-ethoxy-N-(2-ethoxyphenyl)benzamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research could be conducted to better understand the mechanism of action of 2-ethoxy-N-(2-ethoxyphenyl)benzamide and to identify potential targets for its activity. Finally, the antiviral activity of 2-ethoxy-N-(2-ethoxyphenyl)benzamide could be further explored, potentially leading to the development of new antiviral drugs.
Synthesis Methods
The synthesis of 2-ethoxy-N-(2-ethoxyphenyl)benzamide involves the reaction of 2-ethoxyaniline with 2-chloroethyl benzoate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to form 2-ethoxy-N-(2-ethoxyphenyl)benzamide. This synthesis method has been reported to yield high purity 2-ethoxy-N-(2-ethoxyphenyl)benzamide with a good yield.
Scientific Research Applications
2-ethoxy-N-(2-ethoxyphenyl)benzamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-ethoxy-N-(2-ethoxyphenyl)benzamide has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-ethoxy-N-(2-ethoxyphenyl)benzamide has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-ethoxy-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-20-15-11-7-5-9-13(15)17(19)18-14-10-6-8-12-16(14)21-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
HSESESHVXDNNKO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



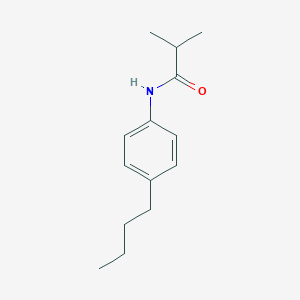
![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)
